

comparing biological activity of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid derivatives.

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Compound of Interest

Compound Name: 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

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A Comparative Guide to the Biological Activity of 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid Derivatives and Analogs

This guide provides a comparative analysis of the biological activities of various derivatives of **2-(Methylamino)-1,3-thiazole-4-carboxylic acid** and related thiazole compounds. The information is compiled for researchers, scientists, and professionals in drug development to facilitate the understanding of the therapeutic potential of this class of compounds.

Overview of Biological Activities

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][2][3] The versatility of the thiazole scaffold allows for chemical modifications that can significantly influence its biological profile.[4] This guide will focus on comparing the efficacy of these derivatives in various biological assays.

Comparative Biological Data

The following tables summarize the quantitative data on the biological activities of different 2-amino-1,3-thiazole-4-carboxylic acid derivatives and related structures from various studies.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound	Cell Line	IC50 (μM)	Reference
4c	MCF-7 (Breast)	2.57 ± 0.16	[5]
HepG2 (Liver)	7.26 ± 0.44	[5]	
4b	MCF-7 (Breast)	31.5 ± 1.91	[5]
HepG2 (Liver)	51.7 ± 3.13	[5]	
5	MCF-7 (Breast)	28.0 ± 1.69	[5]
HepG2 (Liver)	26.8 ± 1.62	[5]	
6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide)	K563 (Leukemia)	Comparable to Dasatinib	[6]
MCF-7 (Breast)	20.2	[6]	
HT-29 (Colon)	21.6	[6]	
Dasatinib (Reference)	Various	< 1	[6]
Staurosporine (Reference)	MCF-7 (Breast)	6.77 ± 0.41	[5]
HepG2 (Liver)	8.4 ± 0.51	[5]	

Table 2: Fungicidal Activity of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives

Compound	Fungus	Inhibition (%) at 50 μ g/mL	Reference
4b	Six tested fungi	> 50	[1] [2]
4i	Six tested fungi	> 50	[1] [2]
4d	Seven tested fungi	> 50	[1]
4a	Puccinia polysora (PP)	100	[1]
4b	Sphaerotheca fuliginea (SS)	100	[1]
4d	Sphaerotheca fuliginea (SS)	100	[1]
4e	Sphaerotheca fuliginea (SS)	100	[1]
4f	Colletotrichum ananassi (CA)	100	[1]
4j	Sphaerotheca fuliginea (SS)	100	[1]
4k	Sphaerotheca fuliginea (SS)	100	[1]

Table 3: Antiviral Activity against Tobacco Mosaic Virus (TMV)

Compound	Activity Model	Activity (%) at 100 $\mu\text{g/mL}$	Reference
4c	Protective, Inactivative, Curative, Inductive	High	[2]
4e	Protective, Inactivative, Curative, Inductive	High	[2]
Most tested compounds	In vivo	Good	[1][2]

Table 4: Antimicrobial Activity of Thiazole Derivatives

Compound	Organism	MIC ($\mu\text{g/mL}$)	Reference
12	S. aureus, E. coli, A. niger	125-150	[7]
11	S. aureus, E. coli, A. niger	150-200	[7]
13	MRSA, E. coli, A. niger	50-75	[7]
14	MRSA, E. coli, A. niger	50-75	[7]
3	Various bacteria	0.23-0.70 mg/mL	[8]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxic Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number

of viable cells present.

- **Cell Seeding:** Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
- **Compound Treatment:** The cells are treated with various concentrations of the synthesized thiazole derivatives and incubated for a specified period.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength using a microplate reader.
- **Data Analysis:** The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[\[5\]](#)

Fungicidal Activity (Mycelium Growth-Inhibition Method)

This method is used to evaluate the ability of compounds to inhibit the growth of fungal mycelia.

- **Medium Preparation:** A suitable culture medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.
- **Compound Incorporation:** The test compounds are dissolved in a solvent and added to the molten agar at a desired final concentration (e.g., 50 µg/mL).
- **Inoculation:** A mycelial disc of a specific diameter from a fresh fungal culture is placed at the center of the agar plate.
- **Incubation:** The plates are incubated at a specific temperature until the mycelial growth in the control plate reaches the edge of the plate.
- **Measurement:** The diameter of the mycelial colony in both the control and treated plates is measured.

- **Calculation:** The percentage of inhibition is calculated using the formula: $\text{Inhibition (\%)} = [(C - T) / C] * 100$, where C is the diameter of the colony in the control and T is the diameter of the colony in the treated plate.[\[2\]](#)

Antiviral Activity against TMV

The in vivo antiviral activity against Tobacco Mosaic Virus (TMV) is evaluated using different models on host plants.

- **Plant Cultivation:** Host plants (e.g., *Nicotiana tabacum*) are grown in a controlled environment.
- **Virus Inoculation:** The leaves of the host plants are mechanically inoculated with a TMV suspension.
- **Compound Application:** The test compounds are applied to the leaves at a specific concentration (e.g., 100 µg/mL) before (protective), after (curative), or mixed with the virus (inactivative) inoculation. For inductive activity, the compound is applied to lower leaves, and the virus is inoculated on upper leaves.
- **Symptom Observation:** The plants are kept in a greenhouse, and the number of local lesions on the leaves is recorded after a few days.
- **Inhibition Calculation:** The antiviral activity is expressed as the percentage of inhibition of local lesions compared to the control group.[\[2\]](#)

Antimicrobial Activity (Broth Microdilution Method)

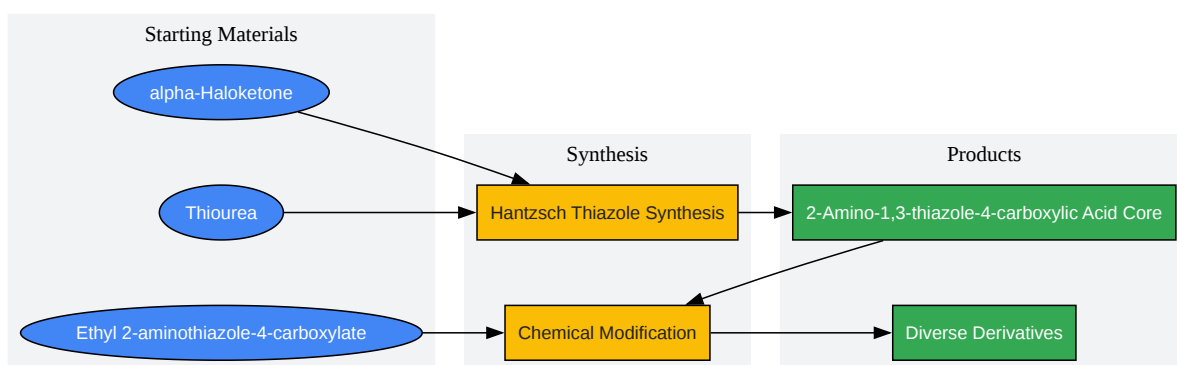
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the microbial suspension.

- Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

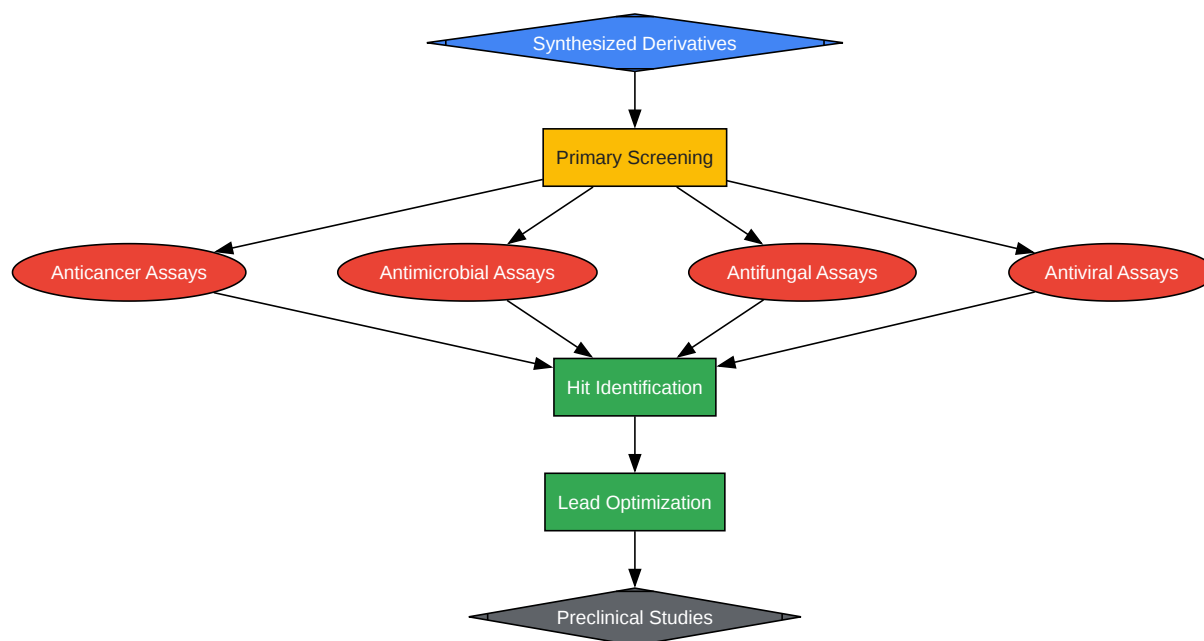
Visualizations

The following diagrams illustrate key processes related to the synthesis and evaluation of these thiazole derivatives.



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Caption: General synthesis workflow for 2-amino-1,3-thiazole-4-carboxylic acid derivatives.



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Caption: Conceptual workflow for the biological screening of thiazole derivatives.

Conclusion

The **2-(Methylamino)-1,3-thiazole-4-carboxylic acid** scaffold and its analogs represent a promising class of compounds with a wide range of biological activities. The presented data highlights the potential of these derivatives as anticancer, antifungal, antiviral, and antibacterial agents. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop novel therapeutic agents based on this versatile heterocyclic core. The detailed experimental protocols provided herein should aid in the standardized evaluation of new derivatives.

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